molecular formula C7H9N3O B2635692 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one CAS No. 1525432-27-2

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

Cat. No.: B2635692
CAS No.: 1525432-27-2
M. Wt: 151.169
InChI Key: LQCIUVMGMAXANC-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a heterocyclic compound that features a fused ring system combining a pyrazole and an azepine ring

Preparation Methods

The synthesis of 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a suitable diketone, the intermediate compounds undergo cyclization to form the desired pyrazoloazepinone structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one can be compared with other similar heterocyclic compounds such as:

The uniqueness of this compound lies in its specific ring structure and the versatility it offers for chemical modifications and applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-4-9-10-6(5)2-1-3-8-7/h4H,1-3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCIUVMGMAXANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525432-27-2
Record name 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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